

spectroscopic analysis (NMR, IR, Mass Spec) of 4,5-dihydroxyimidazolidin-2-one

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Compound of Interest

Compound Name: 4,5-Dihydroxyimidazolidin-2-one

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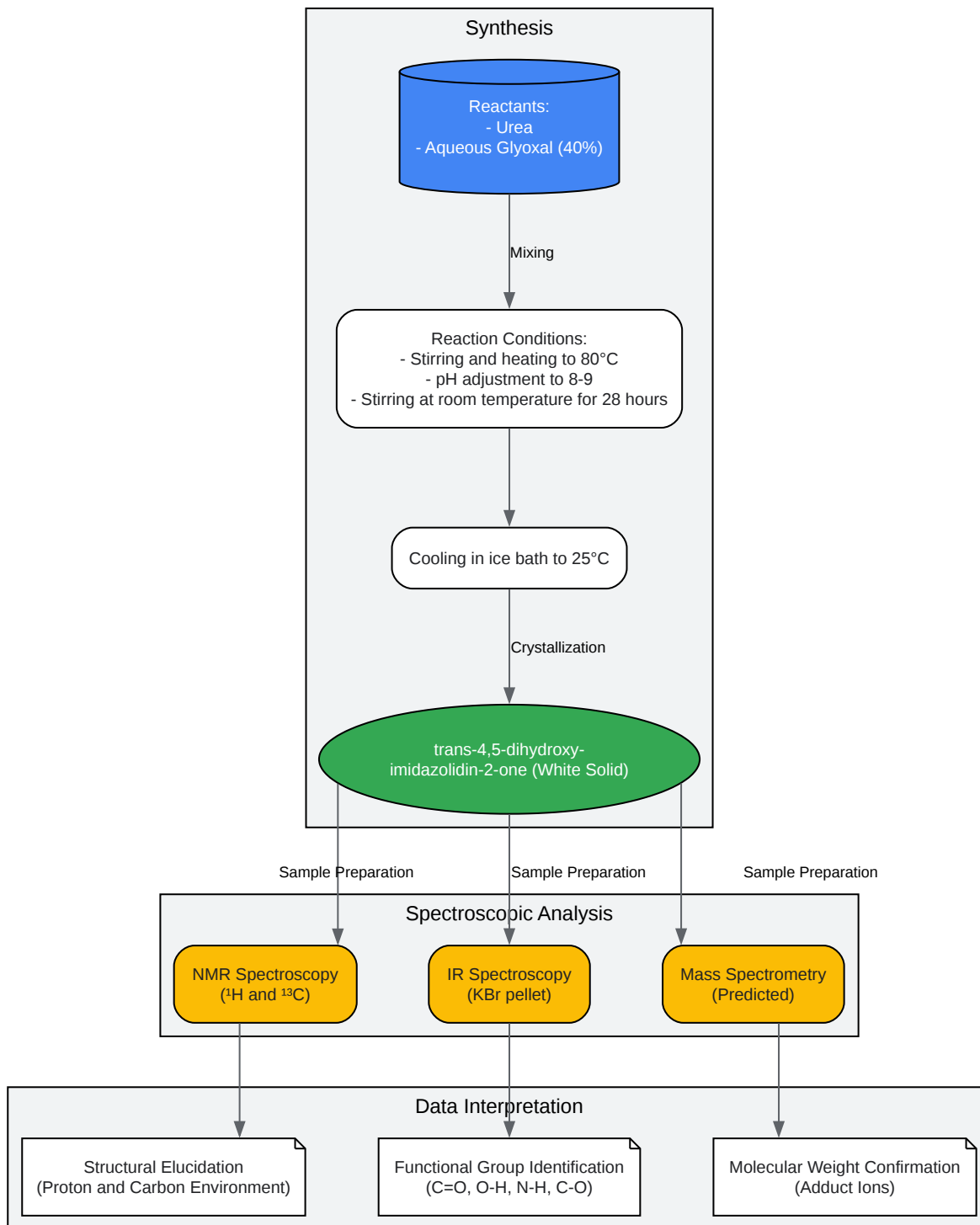
Spectroscopic Profile of 4,5-dihydroxyimidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of **4,5-dihydroxyimidazolidin-2-one**, a key heterocyclic compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of **4,5-dihydroxyimidazolidin-2-one** is typically achieved through the condensation reaction of urea and aqueous glyoxal. The general workflow for its synthesis and subsequent spectroscopic analysis is outlined below.



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Caption: Workflow for the synthesis and spectroscopic analysis of **4,5-dihydroxyimidazolidin-2-one**.

Experimental Protocols

Synthesis of trans-4,5-dihydroxy-2-imidazolidinone[1]

A reproducible protocol for the synthesis of trans-4,5-dihydroxy-2-imidazolidinone is as follows:

- **Mixing of Reactants:** Aqueous glyoxal (40%, 41 mL, 0.16 mol) is mixed with urea (42.2 g, 0.7 mol) in a 100 mL beaker with magnetic stirring.[1]
- **Heating and pH Adjustment:** The mixture is stirred and heated to precisely 80°C. The reaction mixture is then immediately cooled in an ice bath to 25°C, at which point the solution turns yellow. The pH is maintained around 8 to 9.[1]
- **Reaction:** The solution is stirred at room temperature for 28 hours.[1]
- **Isolation:** The resulting white solid product is isolated. The reported yield is 33% with a purity of 98.9%.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4,5-dihydroxyimidazolidin-2-one**. The proton (^1H) and carbon-13 (^{13}C) NMR data for the trans isomer are summarized below. The spectra were recorded on a Bruker spectrometer in DMSO- d_6 at 23°C.[1]

Table 1: ^1H NMR Data for trans-4,5-dihydroxy-2-imidazolidinone[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
6.64	s	2H	NH	-
6.13	d	2H	OH	8
4.60	d	2H	CH	8

Table 2: ^{13}C NMR Data for trans-4,5-dihydroxy-2-imidazolidinone[1]

Chemical Shift (δ) ppm	Assignment
160.4	C=O
83.9	CH

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of trans-4,5-dihydroxy-2-imidazolidinone was obtained using a MB 100 spectrophotometer with samples prepared as KBr pellets.[1]

Table 3: IR Absorption Bands for trans-4,5-dihydroxy-2-imidazolidinone[1]

Wavenumber (cm^{-1})	Assignment
3300	ν N-H
3188	ν O-H
1680	ν C=O
1433	δ N-H
1211	ν C-N
1076	ν C-O
644-544	γ N-H (out-of-plane)

Mass Spectrometry (MS)

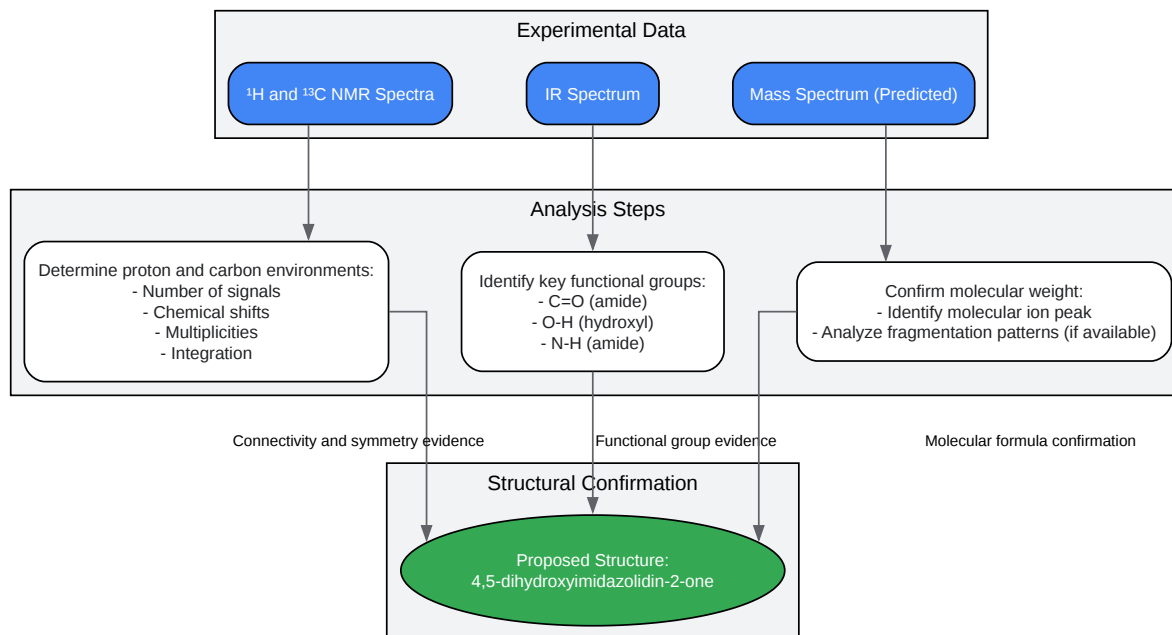
Experimental mass spectrometry data for the parent compound, **4,5-dihydroxyimidazolidin-2-one**, is not readily available in the provided search results. However, predicted data for the protonated molecule and other common adducts are available.

Table 4: Predicted Mass Spectrometry Data for **4,5-dihydroxyimidazolidin-2-one**[\[2\]](#)

Adduct	m/z
[M+H] ⁺	119.04512
[M+Na] ⁺	141.02706
[M-H] ⁻	117.03056
[M+NH ₄] ⁺	136.07166
[M+K] ⁺	157.00100

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of the synthesized compound.



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Caption: Logical workflow for the structural elucidation of **4,5-dihydroxyimidazolidin-2-one** using spectroscopic data.

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References

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